molecular formula C14H15N2NaO9S B1682514 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester CAS No. 215312-86-0

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester

Cat. No. B1682514
M. Wt: 410.33 g/mol
InChI Key: MIDXXTLMKGZDPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is a heterobifunctional cross-linker that contains N-hydroxysuccinimide (NHS) ester and maleimide groups . This allows covalent conjugation of amine- and sulfhydryl-containing molecules .


Synthesis Analysis

NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH .


Molecular Structure Analysis

The molecular formula of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is C14H15N2NaO9S . Its molecular weight is 410.33 g/mol . The IUPAC name is sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate .


Chemical Reactions Analysis

NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH .


Physical And Chemical Properties Analysis

The molecular formula of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is C14H15N2NaO9S . Its molecular weight is 410.33 g/mol . The IUPAC name is sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate .

Scientific Research Applications

Surface Reactions and Biomolecular Immobilization

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester (SMH) is widely used in surface reactions involving amines. Xiao et al. (2004) and Xiao et al. (2005) explored how SMH enables immobilization of biomolecules such as peptides on surfaces. Their studies revealed the formation of maleimide-pendant surfaces, which are crucial for amino-terminated structures and bridging structures in biomolecular immobilization (Xiao et al., 2004) (Xiao et al., 2005).

Chemical Cross-Linking in Protein Structure Analysis

Chen et al. (2013) examined the reactivity of chemical cross-linkers, including SMH, with proteins. They found that the structure of the protein and the reactive groups of the chemical cross-linker, particularly maleimides, play a significant role in cross-linking efficiency. This research highlights the importance of SMH in mapping three-dimensional protein structures (Chen, Nielsen, & Zenobi, 2013).

Enhancing Stability and Reactivity in Aqueous Media

Kida et al. (2007) studied various 6-maleimidohexanoic acid active esters, including SMH, for their reactivity and stability in aqueous media. Their research is pivotal in understanding the stability and reactivity of these compounds, which are essential for the preparation of enzyme immunoconjugates (Kida et al., 2007).

Protein Labeling and PET Imaging

Wängler et al. (2012) utilized SMH in protein labeling for positron emission tomography (PET) imaging. This study demonstrates the utility of SMH in bioconjugation and its application in advanced imaging techniques (Wängler et al., 2012).

Impact on Cellular Fatty Acid Uptake

Coort et al. (2002) investigated the use of Sulfo-N-succinimidyl esters of long-chain fatty acids, highlighting their specificity in inhibiting cellular fatty acid uptake. This study sheds light on the functional significance of plasmalemmal proteins in the fatty acid uptake process and the specific role of these esters in that mechanism (Coort et al., 2002).

Albumin-Binding Prodrugs

Warnecke et al. (2004) synthesized and examined the biological activity of maleimide derivatives of the anticancer drug carboplatin as albumin-binding prodrugs. They explored the interaction of these compounds with human serum albumin, demonstrating the potential of SMH derivatives in improving antitumor effects (Warnecke et al., 2004).

Conjugation in Drug Development

Ehrlich et al. (2013) discussed the preparation of albumin conjugates using heterobifunctional linkers like SMH. This research is integral in understanding the role of these conjugates in drug development, especially in extending the half-life of therapeutic agents (Ehrlich et al., 2013).

Future Directions

The compound has been used in the synthesis of maleimide-activated carbohydrates for site-specific glycosylation of cysteine-containing peptides and proteins via maleimide-thiol ligation reaction . It has also been used in the synthesis of a glucuronide prodrug of doxorubicin bearing a maleimide side chain as an antitumor agent .

properties

IUPAC Name

sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O9S.Na/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24;/h5-6,9H,1-4,7-8H2,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDXXTLMKGZDPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N2NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401051
Record name 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester

CAS RN

215312-86-0
Record name 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfo-EMCS
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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